molecular formula C20H22N2O7 B11307353 N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycylglycine

N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycylglycine

Cat. No.: B11307353
M. Wt: 402.4 g/mol
InChI Key: RGFKBWJCRHLDSR-UHFFFAOYSA-N
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Description

N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycylglycine is a synthetic hybrid molecule combining a chromenone core with a dipeptide moiety. Its structure features:

  • Chromenone scaffold: A fused bicyclic system (cyclopentane fused to a chromene ring) with a methyl substituent at position 6 and a ketone at position 2.
  • Propanoic acid linker: A 2-oxypropanoyl group bridges the chromenone and dipeptide, likely enhancing solubility and enabling conjugation.
  • Glycylglycine dipeptide: A simple dipeptide (Gly-Gly) that may improve cellular uptake or target-specific interactions, analogous to peptide-drug conjugates like mifamurtide .

Crystallographic tools such as SHELXL and ORTEP (used in structural refinement and visualization ) may aid in confirming its stereochemistry and intermolecular interactions.

Properties

Molecular Formula

C20H22N2O7

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[2-[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H22N2O7/c1-10-15(28-11(2)19(26)22-8-16(23)21-9-17(24)25)7-6-13-12-4-3-5-14(12)20(27)29-18(10)13/h6-7,11H,3-5,8-9H2,1-2H3,(H,21,23)(H,22,26)(H,24,25)

InChI Key

RGFKBWJCRHLDSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycylglycine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chromen ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopentane ring: This step involves the cyclization of the chromen derivative with a suitable cyclopentane precursor.

    Attachment of the propanoyl linker: This is typically done through esterification or amidation reactions.

    Incorporation of the glycine moiety: This final step involves the coupling of the glycine derivative with the propanoyl-linked chromen-cyclopentane intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the chromen or cyclopentane rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chromen ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic Acid

  • Structure: Shares the chromenone-propanoic acid backbone but lacks the glycylglycine moiety.
  • Properties : Higher lipophilicity (logP ≈ 2.8 predicted) compared to the target compound due to the absence of the hydrophilic dipeptide.
  • Applications : Serves as a precursor for conjugates; its carboxylic acid group enables amide bond formation with amines like glycylglycine .

N-(2-Aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides

  • Structure: Chromenone core modified with thiazolidinone rings and aryl groups.
  • Synthesis: Prepared via ZnCl₂-catalyzed reflux of chromenone hydrazides with mercaptoacetic acid, contrasting with the target compound’s likely peptide-coupling route .
  • Bioactivity: Thiazolidinone derivatives often exhibit antimicrobial or anti-inflammatory activity, suggesting divergent applications compared to the glycylglycine-conjugated target .

Peptide-Conjugated Compounds

Mifamurtide (C59H108N6NaO19P•xH2O)

  • Structure : A complex peptidomimetic with an acetylmuramoyl-alanyl-glutaminyl-alanine backbone and a lipidated phosphate group.
  • Functional Comparison: Both mifamurtide and the target compound utilize peptide linkages to modulate pharmacokinetics. However, mifamurtide’s immunostimulatory lipid tail targets macrophages, while the target’s Gly-Gly moiety may enhance solubility or receptor binding .
  • Therapeutic Potential: Mifamurtide is clinically used for osteosarcoma, suggesting that peptide conjugation in the target compound could similarly enable niche therapeutic applications.

Comparative Data Table

Compound Name Core Structure Functional Groups Molecular Weight (Predicted) Key Applications
Target Compound Chromenone Glycylglycine, propanoic acid linker ~450 g/mol Drug delivery, enzymes
2-((6-Methyl-4-oxo-...)propanoic Acid Chromenone Propanoic acid ~300 g/mol Intermediate synthesis
Thiazolidinone-chromenone derivatives Chromenone-thiazolidinone Thiazolidinone, aryl groups ~400–500 g/mol Antimicrobial agents
Mifamurtide Peptidomimetic Acetylmuramoyl, lipid phosphate 1259 g/mol Osteosarcoma treatment

Research Findings and Implications

  • Structural Insights: The chromenone core in the target compound and its analogs is conducive to synthetic diversification, enabling tailored bioactivity through substituent variation .
  • Synthetic Challenges: Peptide conjugation (as in the target compound) requires mild conditions to preserve stereochemistry, contrasting with the high-temperature thiazolidinone synthesis in .
  • Software Utilization: Tools like SHELXL and ORTEP-3 are critical for resolving structural complexities in chromenone and peptide derivatives, ensuring accurate bond-length and angle measurements .

Biological Activity

N-{2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}glycylglycine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a chromene moiety linked to a glycine derivative. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with chromene-like structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have reported that certain derivatives possess minimum inhibitory concentrations (MICs) lower than traditional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Target Organisms
Compound A0.0040.008En. cloacae, E. coli
Compound B0.0150.030S. aureus, B. cereus
Compound C0.0450.060P. aeruginosa

Anticancer Potential

The compound's structure suggests potential activity against cancer cell lines. Similar compounds have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, some derivatives have demonstrated significant inhibition of CDK2 and CDK9 with IC50 values in the nanomolar range .

Table 2: Anticancer Activity of Related Compounds

CompoundTarget CDKIC50 (μM)Cell Line
Compound DCDK20.004HCT116
Compound ECDK90.009HCT116

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Intermediates : The presence of reactive functional groups may allow the compound to form adducts with cellular macromolecules, leading to cytotoxic effects.
  • Signal Pathway Modulation : The compound may interact with signaling pathways that regulate apoptosis and cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of chromene derivatives found that specific substitutions enhanced activity against resistant strains of bacteria .
  • Cancer Cell Line Studies : Another investigation into the anticancer effects of related compounds highlighted their ability to induce apoptosis in various cancer cell lines through CDK inhibition .

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